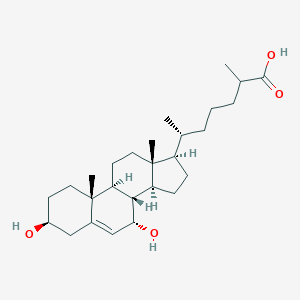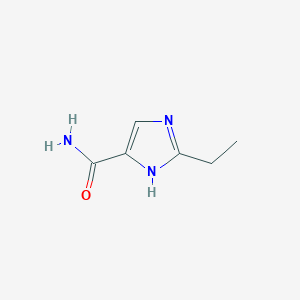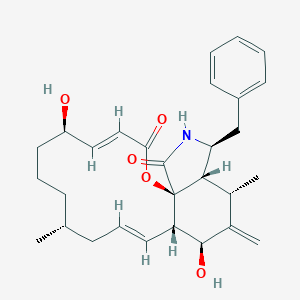
L-alfa-glicerofosfato, sal de diciclohexilamonio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-alpha-Glycerolphosphate, a form of glycerophosphate, is involved in various biological and chemical processes. This compound, combined with dicyclohexylammonium, forms a salt that is used in different synthetic and analytical chemistry contexts.
Synthesis Analysis:
The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt, involves the acylation of glycerol-phosphate by fatty acid anhydride in the presence of the appropriate tetracthylammonium salt. This method ensures the formation of phosphatidic acid as the sole reaction product under specific experimental conditions (Lapidot, Barzilay, & Hajdu, 1969). Additionally, specific synthesis routes focus on the formation of cyclohexylammonium salts from different precursors for related glycerol-phosphate derivatives (Grzeszczyk & Zamojski, 1996).
Molecular Structure Analysis:
Research on the molecular structure primarily involves X-ray crystallography and NMR spectroscopy to define the spatial arrangement and electronic environment of atoms within the molecule. Detailed structural analysis is crucial for understanding the compound's chemical behavior and interaction with biological systems. Specific studies on the crystal structures of related compounds provide insights into the hydrogen-bonded network crucial for gelation and other properties (Sahoo et al., 2012).
Chemical Reactions and Properties:
The chemical reactions involving L-alpha-Glycerolphosphate, dicyclohexylammonium salt, include acylation, phosphorylation, and interactions with various organic and inorganic reagents. These reactions are fundamental in synthesizing phospholipids and other glycerol-based derivatives (Baer & Buchnea, 1959).
Physical Properties Analysis:
Physical properties such as melting point, solubility, phase behavior, and thermal stability are essential for understanding how this compound behaves under different conditions. Studies on similar glycosyl diacylglycerols provide insights into phase behavior and molecular packing, which are relevant for the application of L-alpha-Glycerolphosphate derivatives in various fields (Mannock, Harper, Gruner, & McElhaney, 2001).
Chemical Properties Analysis:
The chemical properties include reactivity with different chemical groups, stability under various conditions, and interaction with biological molecules. Understanding these properties is crucial for utilizing L-alpha-Glycerolphosphate, dicyclohexylammonium salt, in chemical synthesis and biological applications. The synthesis and characteristics of related phosphates provide insights into the compound's behavior and potential applications (Grzeszczyk & Zamojski, 1996; Grzeszczyk, Holst, & Zamojski, 1996).
Aplicaciones Científicas De Investigación
Investigación de Proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Sirve como una herramienta bioquímica para investigar las interacciones y la dinámica de las proteínas dentro de las células .
Estudios de Glucólisis
Como intermedio en la glucólisis, el L-alfa-glicerofosfato juega un papel crítico en la vía metabólica que convierte la glucosa en piruvato, liberando energía y produciendo ATP. Los investigadores utilizan este compuesto para estudiar el proceso glucolítico y su regulación.
Metabolismo de Lípidos
En el metabolismo de los lípidos, esta sal funciona como un precursor en la síntesis de fosfolípidos y triglicéridos. Es fundamental para estudiar las vías de biosíntesis de lípidos y los trastornos relacionados.
Señalización Celular
El L-alfa-glicerofosfato está involucrado en las vías de señalización celular, particularmente como sustrato para la fosfolipasa D, que genera ácido fosfatídico, un lípido de señalización clave. Esta aplicación es crucial para comprender los mecanismos de transducción de señales.
Biología Ósea y Osteogénesis
Este compuesto es significativo en la biología ósea, donde se utiliza para estudiar la diferenciación y mineralización de los osteoblastos. Es un componente vital en la investigación de la formación ósea y el tratamiento de enfermedades relacionadas con los huesos.
Neurobiología
En neurobiología, el L-alfa-glicerofosfato se utiliza para explorar el metabolismo neuronal y el papel de los glicerofosfolípidos en el cerebro. Esta investigación puede conducir a una mejor comprensión de las enfermedades neurodegenerativas.
Pruebas Farmacéuticas
La forma de sal del L-alfa-glicerofosfato se utiliza a menudo en las pruebas farmacéuticas como un estándar de referencia para garantizar la precisión y la coherencia de los resultados de las pruebas, lo cual es esencial para el desarrollo y el control de calidad de los medicamentos .
Investigación del Metabolismo Energético
Por último, se utiliza en el estudio del metabolismo energético, particularmente en el contexto de la función mitocondrial y la disfunción. Esta investigación es fundamental para comprender las enfermedades metabólicas y desarrollar estrategias terapéuticas.
Mecanismo De Acción
Target of Action
L-alpha-Glycerolphosphate, dicyclohexylammonium salt, also known as sn-Glycerol 3-Phosphate Bis(cyclohexylammonium) Salt, is primarily used as a standard for measuring the level of glycerol-3-phosphate . Glycerol 3-phosphate (G3P) is an important intermediate of carbohydrate and lipid metabolism .
Mode of Action
The compound interacts with its targets by participating in the hydrolysis of phosphatidic acid . This process results in the production of glycerol-3-phosphate , which is a key component in both carbohydrate and lipid metabolic pathways .
Biochemical Pathways
The compound plays a significant role in the glycerol-3-phosphate pathway, which is a part of both carbohydrate and lipid metabolism . The production of glycerol-3-phosphate is a crucial step in these metabolic pathways .
Pharmacokinetics
As a standard used in biochemical assays, it is likely that its bioavailability is influenced by factors such as its chemical properties, including its structure, melting point, boiling point, and density .
Result of Action
The primary result of the compound’s action is the production of glycerol-3-phosphate . This molecule is a critical intermediate in carbohydrate and lipid metabolic pathways , contributing to various cellular processes.
Action Environment
The action, efficacy, and stability of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be influenced by various environmental factors. These may include the conditions under which the compound is stored and transported . .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be achieved by the reaction of L-alpha-Glycerolphosphate with dicyclohexylamine in the presence of an acid catalyst.", "Starting Materials": [ "L-alpha-Glycerolphosphate", "Dicyclohexylamine", "Acid Catalyst" ], "Reaction": [ "Add L-alpha-Glycerolphosphate to a reaction vessel", "Add dicyclohexylamine to the reaction vessel", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain L-alpha-Glycerolphosphate, dicyclohexylammonium salt" ] } | |
Número CAS |
29849-82-9 |
Fórmula molecular |
C12H31NO12P2 |
Peso molecular |
443.32 g/mol |
Nombre IUPAC |
cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.2C3H9O6P/c7-6-4-2-1-3-5-6;2*4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;2*3-5H,1-2H2,(H2,6,7,8) |
Clave InChI |
FWIDSLORBURWJY-CFMHHUGTSA-N |
SMILES isomérico |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O |
SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |
SMILES canónico |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |
Apariencia |
Assay:≥95%A crystalline solid |
Otros números CAS |
29849-82-9 |
Sinónimos |
(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine; D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine; sn-Glycerol-3-phosphate Dicyclohexylammonium Salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)